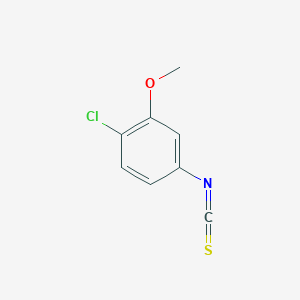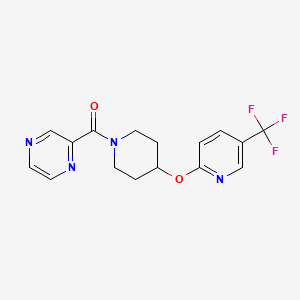
Pyrazin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazine ring, a pyridine ring, a piperidine ring, and a trifluoromethyl group. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Piperidine is an organic compound with the molecular formula (CH2)5NH. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of nitrogen in the pyrazine, pyridine, and piperidine rings would likely result in these rings being planar. The trifluoromethyl group would add some steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electron-donating and electron-withdrawing properties of the different functional groups. The nitrogen atoms in the pyrazine, pyridine, and piperidine rings would likely make these rings nucleophilic, while the trifluoromethyl group would be electron-withdrawing, making the carbon it’s attached to electrophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrazine, pyridine, and piperidine rings would likely result in the compound being a weak base .Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, which share a similar core structure, have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential development as novel anti-fibrotic drugs .
Synthesis of Aromatic Ketones
The compound’s structural motif is valuable in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones. These are important pharmaceutical intermediates, and methods for their synthesis, such as copper-catalyzed Csp3-H oxidation with water under mild conditions, have been extensively studied .
Anti-Tubercular Agents
Derivatives of pyrazine, which is part of the compound’s structure, have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis. This suggests that the compound could be a candidate for the development of new anti-tubercular agents .
Fungicidal Activity
The compound’s pyrimidine and pyridine groups can be modified to create derivatives with fungicidal activity. The relationship between chemical structure and biological activity in this context is an area of active research .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Compounds with similar structures have been found to act as inhibitors, disrupting the function of their target proteins . This disruption can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Similar compounds have been found to affect the electron transport chain in mitochondria , and the production of 4’-phosphopantetheine in bacteria . These pathways are crucial for energy production and bacterial survival, respectively.
Pharmacokinetics
Similar compounds have been found to exhibit anti-fibrotic activities , suggesting they may be well-absorbed and distributed in the body to exert their effects.
Result of Action
The inhibition of key proteins and pathways can lead to changes in cellular function and potentially therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bacterial secondary metabolism requires 4′-PP groups from PPTases to produce metabolites needed for bacteria to thrive in environmental and infection settings . Therefore, the environment in which the compound is used can impact its effectiveness.
Propriétés
IUPAC Name |
pyrazin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-1-2-14(22-9-11)25-12-3-7-23(8-4-12)15(24)13-10-20-5-6-21-13/h1-2,5-6,9-10,12H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPZEMOLLNGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)
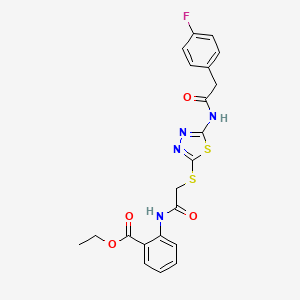
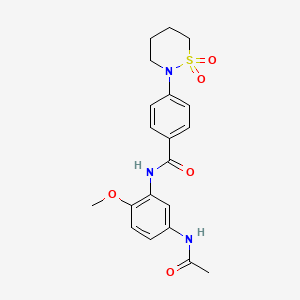

![1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2904203.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2904207.png)
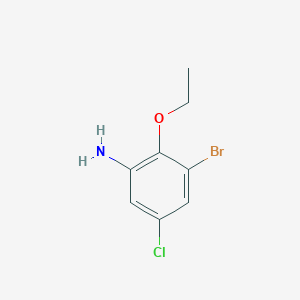

![[4-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2904213.png)
![1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2904215.png)
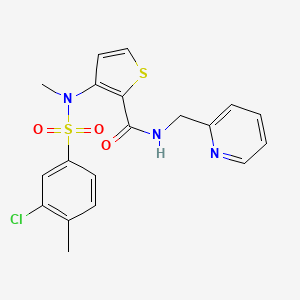
![(Z)-8-(pyridin-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2904217.png)
